molecular formula C14H13BFNO3 B12640531 2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid

2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid

Cat. No.: B12640531
M. Wt: 273.07 g/mol
InChI Key: UJECHDNDYBCMON-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a carbamoyl group attached to a benzene ring. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid typically involves the following steps:

    Formation of the Boronic Acid Group:

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate compound with an isocyanate or carbamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

    Molecular Targets: The compound can target enzymes and receptors that contain diol groups, leading to inhibition or modulation of their activity.

    Pathways Involved: The formation of boronate esters can affect signaling pathways and metabolic processes in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the carbamoyl group provides opportunities for further functionalization and derivatization, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C14H13BFNO3

Molecular Weight

273.07 g/mol

IUPAC Name

[2-fluoro-3-[(3-methylphenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BFNO3/c1-9-4-2-5-10(8-9)17-14(18)11-6-3-7-12(13(11)16)15(19)20/h2-8,19-20H,1H3,(H,17,18)

InChI Key

UJECHDNDYBCMON-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C)F)(O)O

Origin of Product

United States

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